molecular formula C19H18Cl2N4O4 B6544923 N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946249-23-6

N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544923
CAS No.: 946249-23-6
M. Wt: 437.3 g/mol
InChI Key: SUSUAKJXWCFBBA-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another approach involves the reaction of thiophene derivatives with isocyanates . The synthesized pyridopyrimidine derivatives were well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives can be analyzed using various techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . In addition, ATR-FTIR can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives can be complex. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using high-resolution mass spectrometry (HRMS) .

Mechanism of Action

The mechanism of action of pyridopyrimidine derivatives can vary depending on their specific structure and the biological target they interact with. For instance, some pyridopyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Future Directions

Pyridopyrimidines have shown a therapeutic interest and have been studied in the development of new therapies . Future research may focus on optimizing the synthesis of these compounds, studying their biological activity in more detail, and developing new pyridopyrimidine-based drugs for various therapeutic applications .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O4/c1-4-29-16-10(2)8-22-17-15(16)18(27)25(19(28)24(17)3)9-14(26)23-11-5-6-12(20)13(21)7-11/h5-8H,4,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUAKJXWCFBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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